N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide
Description
N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by two distinct aromatic substituents: a 4-bromophenyl group attached to the carboximidamide nitrogen and a 4-chlorobenzenesulfonyl group linked via the sulfonamide moiety.
Properties
Molecular Formula |
C19H14BrClN2O2S |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-26(24,25)18-12-8-16(21)9-13-18/h1-13H,(H,22,23) |
InChI Key |
CSBPZKHYKJIDLI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a bromophenyl group, a chlorobenzenesulfonyl moiety, and a benzenecarboximidamide functional group, suggests various biological activities that warrant detailed exploration.
Molecular Characteristics
- Molecular Formula : C19H14BrClN2O2S
- Molecular Weight : Approximately 449.75 g/mol
The compound's structural features enhance its potential interactions with biological targets, making it a valuable candidate for drug development and research applications.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity as an enzyme inhibitor and cellular pathway modulator. The following sections detail specific findings regarding its biological interactions and efficacy.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, which may be crucial for therapeutic applications. For instance, its ability to modulate enzyme activity has been linked to potential anti-cancer properties. The specific mechanisms of action are still under investigation, but preliminary data suggest significant interactions with target enzymes involved in cancer cell proliferation.
Cellular Pathway Modulation
This compound may influence various cellular pathways. This modulation can affect processes such as apoptosis and cell cycle regulation, making it a candidate for further studies in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(4-fluorophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide | C19H14ClF2N2O2S | Contains fluorine; potential differences in biological activity due to lipophilicity. |
| N-(4-bromophenyl)-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide | C20H18BrN2O2S | Methyl group may affect solubility and reactivity. |
| N-(3-bromophenyl)-N'-(4-chlorobenzenesulfonyl)benzenecarboximidamide | C19H14BrClN2O2S | Variation in bromine position; may alter binding properties. |
This comparative analysis highlights how variations in molecular structure can influence biological activity, underscoring the importance of specific functional groups in drug design.
Case Studies and Research Findings
- In Vitro Studies : Initial studies indicate that this compound exhibits moderate inhibitory effects on cancer cell lines, suggesting potential utility as an anti-cancer agent. Further testing is required to elucidate the exact mechanisms involved.
- Structure-Activity Relationship (SAR) : A study focusing on the SAR of similar compounds revealed that the presence of halogenated phenyl groups significantly enhances biological activity due to increased hydrophobic interactions with target proteins. This finding supports the hypothesis that this compound's unique structure contributes to its efficacy.
- Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound shows promise in inhibiting tumor growth, careful evaluation of its cytotoxic effects on normal cells is necessary to ensure safety for therapeutic use.
Comparison with Similar Compounds
N′-[(4-Chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide ()
- Structure : Differs in the substitution at the aromatic rings:
- Replaces the 4-bromophenyl group with a 2-methoxyphenyl group.
- Retains the 4-chlorobenzenesulfonyl moiety.
- Molecular weight: 400.877 g/mol (vs. ~465.7 g/mol for the target compound, estimated from analogs).
- Synthesis : Likely follows a similar pathway involving condensation of sulfonyl chlorides with carboximidamide precursors .
3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide ()
- Structure : Features a hydroxamic acid group (-NHOH) and a sulfonylmethyl spacer.
- The sulfonylmethyl linkage introduces steric and conformational differences compared to the direct sulfonamide bond in the target compound.
Urea Derivatives with Halogenated Aromatic Groups ()
| Compound Name | Substituents | Use |
|---|---|---|
| N’-(4-bromophenyl)-N,N-dimethylurea (bromuron) | 4-bromophenyl, dimethylurea | Herbicide |
| N’-(4-chlorophenyl)-N-methoxy-N-methylurea (monolinuron) | 4-chlorophenyl, methoxy-methyl urea | Herbicide |
| Target Compound | 4-bromophenyl, 4-chlorobenzenesulfonyl carboximidamide | Undocumented (potentially novel agrochemical/pharmaceutical) |
- Functional Group Contrast :
Maleimide Derivatives ()
N-(4-bromophenyl)-maleimide and analogs highlight synthetic methodologies but differ significantly in core structure:
- Core Structure: Maleimide (five-membered dienone) vs. carboximidamide (linear amidine derivative).
- Synthesis : Maleimides are typically synthesized via cyclization of maleic anhydride with amines, whereas carboximidamides may involve amidoxime intermediates or direct sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
